2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the pyridazine ring is often formed via the condensation of a hydrazine derivative with a 1,4-diketone. These intermediates are then coupled with a bromobenzamide derivative under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-chlorobenzenesulfonamide
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-quinoxalinecarboxamide
Uniqueness
2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to the presence of the bromobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom , a pyrazole ring , a pyridazine ring , and a benzamide moiety . These structural components contribute to its reactivity and interaction with biological targets. The molecular formula is C21H17BrN6O, with a molecular weight of approximately 463.3 g/mol. The presence of the bromine atom may enhance specific interactions within biological systems compared to structurally similar compounds.
Table 1: Structural Characteristics
Component | Description |
---|---|
Molecular Formula | C21H17BrN6O |
Molecular Weight | 463.3 g/mol |
Key Functional Groups | Bromine, Pyrazole, Pyridazine, Benzamide |
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds effectively inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers, including breast cancer . Specifically, compounds with bromine substitutions have shown enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is also noteworthy. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders, where the modulation of inflammatory responses can lead to therapeutic benefits .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer and inflammatory pathways. Preliminary studies suggest that the compound may inhibit key enzymes or receptors involved in these processes, although further research is required to fully elucidate these interactions.
Table 2: Biological Activities and Mechanisms
Activity Type | Mechanism of Action | References |
---|---|---|
Antitumor | Inhibition of BRAF(V600E), EGFR | |
Anti-inflammatory | Modulation of pro-inflammatory cytokines | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives analogous to this compound:
- Synergistic Effects with Doxorubicin : A study demonstrated that specific pyrazoles exhibited a synergistic effect when combined with doxorubicin in treating breast cancer cell lines. The enhanced cytotoxicity was attributed to the structural features of the pyrazoles, including bromine substitutions .
- Antimicrobial Activity : Other research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens, suggesting potential applications beyond oncology .
Properties
IUPAC Name |
2-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWJHBUUGMXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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